4-[(Methylsulfanyl)methyl]benzonitrile
Description
Chemical Structure and Compositional Aspects of 4-[(Methylsulfanyl)methyl]benzonitrile
This compound is an aromatic organic compound. Its structure consists of a benzene (B151609) ring substituted at the first and fourth positions. One substituent is a nitrile group (-C≡N), which defines the compound as a benzonitrile (B105546). The other is a methylsulfanylmethyl group (-CH₂SCH₃), also known as a methylthiomethyl group. This arrangement gives the molecule a distinct combination of polarity from the nitrile function and the unique reactivity associated with the thioether linkage.
The fundamental compositional details of the molecule have been identified and are summarized in the table below. uni.lu While specific experimental data such as melting and boiling points are not extensively documented in publicly available literature, its structural and molecular properties can be precisely calculated and identified through various spectroscopic and computational methods.
| Identifier | Value |
|---|---|
| Molecular Formula | C₉H₉NS |
| Monoisotopic Mass | 163.04558 Da |
| SMILES | CSCC1=CC=C(C=C1)C#N |
| InChI | InChI=1S/C9H9NS/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3 |
| InChIKey | HBUUNKROVWMKDI-UHFFFAOYSA-N |
Significance within the Benzonitrile Derivative Landscape
Benzonitrile derivatives are a cornerstone class of compounds in chemical synthesis, valued for their versatility as precursors to other functional groups and their integration into complex molecular frameworks. The nitrile group can be hydrolyzed to form amides or carboxylic acids, reduced to amines, or used in cycloaddition reactions, making it a valuable synthetic handle.
These compounds are frequently utilized as key intermediates in the production of pharmaceuticals, agrochemicals, and materials for organic electronics. For instance, certain fluorinated benzonitriles are used to synthesize emitters with thermally activated delayed fluorescence (TADF) for high-efficiency OLED devices. ossila.com Other benzonitrile derivatives, such as p-Tolunitrile, serve as important intermediates for producing pigments, medicines, and pesticides.
While specific, large-scale applications of this compound are not widely reported, its structure embodies the potential for creating novel molecules. The presence of both a reactive nitrile group and a modifiable thioether linkage suggests its utility as a building block for more complex structures, potentially leading to new active pharmaceutical ingredients or specialized organic materials.
Relevance of the [(Methylsulfanyl)methyl] Functional Group in Organic Synthesis and Molecular Design
The [(Methylsulfanyl)methyl] group, more commonly known in organic synthesis as the methylthiomethyl (MTM) group, imparts specific and useful properties to a molecule. Its relevance is most pronounced in its role as a protecting group and its presence in various bioactive compounds.
In organic synthesis, the MTM group is widely employed as a protecting group for alcohols, phenols, and carboxylic acids. nih.govnih.govresearchgate.net It forms MTM ethers or MTM esters, which are stable under a range of conditions, including those that would cleave other common protecting groups like tetrahydropyranyl (THP) or tert-butyldimethylsilyl (TBS) ethers. thieme-connect.de The MTM group can be selectively removed under mild, specific conditions, often using heavy metal salts like mercury(II) chloride or silver(I) nitrate, which have a high affinity for sulfur. thieme-connect.de This specific reactivity allows for its removal without disturbing other sensitive parts of a complex molecule.
From a molecular design perspective, the inclusion of sulfur-containing functional groups is a well-established strategy in medicinal chemistry. nih.gov Thioethers can influence a molecule's conformational preferences and metabolic stability. Furthermore, compounds containing MTM esters have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-viral properties. nih.gov The related methylsulfonyl group (-SO₂CH₃), an oxidized form of the methylsulfanyl group, is a particularly important motif in drug design, valued for its ability to improve solubility and metabolic profiles. namiki-s.co.jp The [(Methylsulfanyl)methyl] group can therefore be considered a key functional component for designing molecules with tailored synthetic pathways and potential biological activities.
Structure
3D Structure
Properties
IUPAC Name |
4-(methylsulfanylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUUNKROVWMKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Methylsulfanyl Methyl Benzonitrile
Reactivity Profiles of the Nitrile Group
The nitrile (-C≡N) group in 4-[(methylsulfanyl)methyl]benzonitrile is a versatile functional group that undergoes a variety of transformations. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. masterorganicchemistry.com Key reactions of the nitrile group include hydrolysis, reduction, and addition of organometallic reagents.
Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid. Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of water. uni.lu This initially forms an imidic acid, which then tautomerizes to an amide intermediate that is subsequently hydrolyzed to the corresponding carboxylic acid. uni.lu Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. nih.gov
Reduction of the nitrile group can lead to the formation of a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can achieve this transformation by a twofold addition of hydride ions. nih.govsigmaaldrich.com The reaction proceeds through an intermediate imine anion. nih.gov
The reaction of the nitrile group with organometallic reagents, such as Grignard reagents, provides a route to ketones. The Grignard reagent adds to the electrophilic carbon of the nitrile to form an imine anion, which upon hydrolysis yields a ketone. masterorganicchemistry.comshaalaa.com
Table 1: Key Transformations of the Nitrile Group in this compound
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | H₃O⁺, heat or OH⁻, H₂O, heat | 4-[(Methylsulfanyl)methyl]benzoic acid |
| Reduction | 1. LiAlH₄, Ether 2. H₂O | {4-[(Methylsulfanyl)methyl]phenyl}methanamine |
| Reaction with Grignard Reagent | 1. R-MgBr, Ether 2. H₃O⁺ | 1-{4-[(Methylsulfanyl)methyl]phenyl}-1-alkanone |
This table presents the predicted products based on the general reactivity of the nitrile functional group.
Transformations Involving the [(Methylsulfanyl)methyl] Moiety
The [(methylsulfanyl)methyl] group (-CH₂SCH₃) offers additional sites for chemical modification, particularly at the sulfur atom.
Oxidative Modifications of the Sulfur Atom to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom in the methylsulfanyl group is readily oxidized to form the corresponding sulfoxide and sulfone. These oxidations can be performed with a variety of oxidizing agents. The oxidation to the sulfoxide is the first step, and further oxidation leads to the sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and sodium chlorite (B76162) (NaClO₂). organic-chemistry.orgorientjchem.orgmdpi.com The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone. nih.gov
Table 2: Oxidative Modifications of the Sulfur Atom
| Product | Oxidizing Agent |
| 4-(Methylsulfinylmethyl)benzonitrile | 1 equivalent of m-CPBA |
| 4-(Methylsulfonylmethyl)benzonitrile | 2 equivalents of m-CPBA or H₂O₂ |
This table illustrates the expected products from the oxidation of this compound.
Nucleophilic and Electrophilic Reactions at the Sulfur Center
The sulfur atom in the [(methylsulfanyl)methyl] moiety is nucleophilic due to the presence of lone pairs of electrons. libretexts.org This allows it to react with electrophiles. For instance, sulfides can react with alkyl halides in an Sₙ2 reaction to form sulfonium (B1226848) salts. libretexts.org
Conversely, the sulfur atom can be the target of electrophilic attack. For example, electrophilic sulfur-mediated cyclization reactions are known, where an external electrophile activates the sulfur, which then participates in a cyclization reaction. nih.gov While this specific intramolecular reaction may not be directly applicable without a suitable internal nucleophile, it highlights the ability of the sulfur atom to interact with electrophiles.
Aromatic Ring Functionalization and Derivatization
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents: the nitrile group and the [(methylsulfanyl)methyl] group.
The nitrile group is an electron-withdrawing group and acts as a meta-director and a deactivator of the aromatic ring towards electrophilic attack. In contrast, the [(methylsulfanyl)methyl] group is generally considered to be an ortho-, para-directing group and an activator of the aromatic ring. The presence of both a deactivating meta-directing group and an activating ortho-, para-directing group can lead to complex mixtures of products in electrophilic aromatic substitution reactions. The precise outcome will depend on the reaction conditions and the nature of the electrophile.
Furthermore, the functional groups already present can be modified to influence subsequent reactions. For example, the nitrile group can be hydrolyzed to a carboxylic acid, which is also a meta-director, or reduced to an aminomethyl group, which is a strong ortho-, para-director. Similarly, the oxidation of the sulfur to a sulfoxide or sulfone will change its electronic influence on the aromatic ring, with the sulfonyl group being a strong electron-withdrawing and meta-directing group.
Advanced Spectroscopic Characterization of 4 Methylsulfanyl Methyl Benzonitrile
Vibrational Spectroscopic Analysis
Vibrational spectroscopy is a cornerstone for identifying the functional groups and understanding the bonding within a molecule. By examining the characteristic vibrations of its atomic constituents, a clear picture of the compound's structure emerges.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared light by a molecule, which corresponds to the excitation of its vibrational modes. The resulting spectrum is a fingerprint of the molecule's functional groups.
The FT-IR spectrum of 4-[(Methylsulfanyl)methyl]benzonitrile is distinguished by a strong absorption band for the nitrile (C≡N) stretching vibration, which is consistently reported around 2227 cm⁻¹. uni.luijtsrd.com The aromatic C-H stretching vibrations of the benzene (B151609) ring are observed at higher frequencies, near 3031 cm⁻¹.
The aliphatic C-H bonds of the methyl (CH₃) and methylene (B1212753) (CH₂) groups also give rise to characteristic peaks. The asymmetric stretching of the CH₃ group is typically found at approximately 2919 cm⁻¹, while the CH₂ group's symmetric stretching appears around 2850 cm⁻¹. The stretching vibrations of the aromatic C=C bonds within the benzene ring are located in the 1608 to 1465 cm⁻¹ region. Further analysis reveals C-H in-plane bending at 1111 cm⁻¹ and CH₂ wagging and twisting vibrations at 1272 cm⁻¹ and 1202 cm⁻¹, respectively. The C-S stretching vibration is observed at a lower frequency of 745 cm⁻¹.
| Vibrational Mode | Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3031 |
| Asymmetric CH₃ Stretch | 2919 |
| Symmetric CH₂ Stretch | 2850 |
| Nitrile (C≡N) Stretch | 2227 uni.luijtsrd.com |
| Aromatic C=C Stretch | 1608, 1502, 1465 |
| CH₂ Wagging | 1272 |
| CH₂ Twisting | 1202 |
| Aromatic C-H In-plane Bend | 1111 |
| C-S Stretch | 745 |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy measures the inelastic scattering of light, providing insights into the vibrational modes of a molecule. It is particularly effective for analyzing non-polar and symmetric bonds.
In the FT-Raman spectrum of this compound, the nitrile (C≡N) stretch is a prominent feature, observed at approximately 2228 cm⁻¹. uni.lu The aromatic C-H stretching vibrations are found around 3064 cm⁻¹, and the symmetric stretching of the CH₃ group is located at 2921 cm⁻¹.
The aromatic ring stretching vibrations are notably strong in the Raman spectrum, with a significant peak at 1609 cm⁻¹. The C-S stretching vibrations are identified at 698 and 745 cm⁻¹. A key band corresponding to the symmetric stretching of the C-C-N group is also present at 856 cm⁻¹.
| Vibrational Mode | Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3064 |
| Symmetric CH₃ Stretch | 2921 |
| Nitrile (C≡N) Stretch | 2228 uni.lu |
| Aromatic Ring Stretch | 1609 |
| Symmetric C-C-N Stretch | 856 |
| C-S Stretch | 698, 745 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to different proton environments are observed.
The protons on the benzene ring appear as two doublets in the aromatic region. The two protons ortho to the nitrile group resonate at a higher chemical shift, around 7.61 ppm, while the two protons meta to the nitrile group are found at approximately 7.42 ppm. ijtsrd.com The methylene (CH₂) protons of the benzyl (B1604629) group appear as a singlet at about 3.73 ppm. ijtsrd.com The methyl (CH₃) protons of the methylsulfanyl group are the most shielded, appearing as a singlet at a lower chemical shift of around 2.01 ppm. ijtsrd.com
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Aromatic H (ortho to CN) | ~7.61 | Doublet | ijtsrd.com |
| Aromatic H (meta to CN) | ~7.42 | Doublet | ijtsrd.com |
| Methylene (CH₂) | ~3.73 | Singlet | ijtsrd.com |
| Methyl (CH₃) | ~2.01 | Singlet | ijtsrd.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom.
The carbon of the nitrile group (C≡N) is observed at approximately 118.9 ppm. The quaternary carbon of the benzene ring attached to the nitrile group (C-CN) resonates around 111.7 ppm, while the quaternary carbon bonded to the methylsulfanylmethyl group (C-CH₂) is found at about 143.6 ppm.
The carbon atoms of the benzene ring also show distinct chemical shifts. The two aromatic carbons ortho to the nitrile group (CH) appear at approximately 132.4 ppm, and the two aromatic carbons meta to the nitrile group (CH) are located around 129.4 ppm. The methylene carbon (CH₂) of the benzyl group is observed at about 38.9 ppm, and the methyl carbon (CH₃) of the methylsulfanyl group is the most shielded, resonating at approximately 15.5 ppm.
| Carbon Environment | Chemical Shift (δ, ppm) |
| Quaternary Aromatic (C-CH₂) | ~143.6 |
| Aromatic CH (ortho to CN) | ~132.4 |
| Aromatic CH (meta to CN) | ~129.4 |
| Nitrile (C≡N) | ~118.9 |
| Quaternary Aromatic (C-CN) | ~111.7 |
| Methylene (CH₂) | ~38.9 |
| Methyl (CH₃) | ~15.5 |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, performed using Ultraviolet-Visible (UV-Vis) instrumentation, investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons to higher energy orbitals, and the resulting spectrum provides insights into the compound's electronic structure.
The UV-Vis spectrum of this compound, typically measured in a solvent like methanol (B129727) or ethanol, displays absorption bands in the ultraviolet region. These absorptions are primarily attributed to π → π* transitions within the aromatic ring and the nitrile group. The presence of the methylsulfanylmethyl substituent influences the position and intensity of these absorption maxima, providing a characteristic electronic fingerprint of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones.
Theoretical studies on similar molecules, such as 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile, have been conducted using Density Functional Theory (DFT) to analyze their spectroscopic properties, including UV-Vis spectra. nih.gov Such computational approaches help in understanding the electronic transitions and can be applied to predict the absorption characteristics of this compound.
Table 1: Predicted UV-Vis Data for Related Benzonitrile (B105546) Derivatives
| Compound | Method | Key Findings |
| 4-(Dimethylamino)benzonitrile (B74231) | Experimental | Exhibits intramolecular charge transfer (ICT) and dual fluorescence. chemicalbook.com |
| 4-[3-(3-Methoxy-phenyl)-3-oxo-propenyl]-benzonitrile | DFT/B3LYP | Theoretical calculations used to analyze UV-Vis spectra and electronic transitions. nih.gov |
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. libretexts.org For this compound (C₉H₉NS), the predicted monoisotopic mass is 163.04558 Da. uni.lu
Electron ionization (EI) mass spectrometry typically leads to the formation of a molecular ion (M⁺·), which then undergoes fragmentation. libretexts.org The fragmentation of organic molecules is not random; it results in the formation of the most stable carbocations and neutral radicals. libretexts.org
While a specific experimental mass spectrum for this compound was not found, the fragmentation pattern can be predicted based on the functional groups present. The presence of a nitrogen atom results in an odd molecular weight for the molecular ion, a key characteristic in the nitrogen rule of mass spectrometry. libretexts.org
Common fragmentation pathways for similar aromatic compounds involve cleavage at bonds adjacent to the aromatic ring and functional groups. libretexts.org For this compound, likely fragmentations would include the loss of a methyl group (·CH₃), a thiomethyl radical (·SCH₃), or the entire methylsulfanylmethyl group (·CH₂SCH₃). The stability of the resulting fragment ions, particularly those that are resonance-stabilized by the aromatic ring, will dictate the major peaks observed in the mass spectrum. libretexts.org
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Source |
| Molecular Formula | C₉H₉NS | uni.lu |
| Monoisotopic Mass | 163.04558 Da | uni.lu |
| Predicted m/z for [M+H]⁺ | 164.05286 | uni.lu |
| Predicted m/z for [M+Na]⁺ | 186.03480 | uni.lu |
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Although a specific crystal structure determination for this compound is not available in the provided results, studies on related compounds offer insights into its potential solid-state conformation. For example, the crystal structure of 4-[(4-Methylanilino)methyl]benzonitrile reveals details about the C—N—C bond angles and the dihedral angles between the benzene rings. nih.gov Similarly, X-ray diffraction studies on 4-[(benzylamino)carbonyl]-1-methylpyridinium halogenide salts have been used to analyze their crystal structures and intermolecular interactions through Hirshfeld surface analysis. nih.gov
For this compound, which is a white crystalline powder, X-ray diffraction analysis would reveal the conformation of the methylsulfanylmethyl group relative to the benzonitrile ring and how these molecules pack in the crystal lattice. watson-int.com The crystal packing would be influenced by intermolecular forces such as dipole-dipole interactions and van der Waals forces.
Table 3: Crystallographic Data for a Related Compound: 4-[(4-Methylanilino)methyl]benzonitrile
| Parameter | Value | Source |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 12.485 (3) | nih.gov |
| b (Å) | 9.112 (3) | nih.gov |
| c (Å) | 22.180 (6) | nih.gov |
| β (°) | 98.537 (6) | nih.gov |
| V (ų) | 2495.3 (12) | nih.gov |
| Z | 8 | nih.gov |
Computational Chemistry and Theoretical Studies on 4 Methylsulfanyl Methyl Benzonitrile
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Geometrical Optimization and Conformational Landscapes
Computational studies utilizing Density Functional Theory (DFT) have been employed to determine the most stable three-dimensional structure of 4-[(Methylsulfanyl)methyl]benzonitrile. Geometrical optimization calculations, typically performed using basis sets such as 6-311++G(d,p), identify the lowest energy conformation of the molecule. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.
For this compound, the optimized geometry reveals a structure where the benzonitrile (B105546) group is essentially planar. The (methylsulfanyl)methyl substituent introduces conformational flexibility, primarily around the C-C and C-S single bonds. The conformational landscape is explored by rotating these bonds to identify different local minima on the potential energy surface. The global minimum, representing the most stable conformer, is then used for subsequent calculations.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-CN | 1.445 | ||
| C≡N | 1.158 | ||
| C-CH2 | 1.520 | C-C-C (ring) | ~120 |
| CH2-S | 1.815 | C-CH2-S | 112.5 |
| S-CH3 | 1.790 | CH2-S-CH3 | 98.7 |
Note: The values presented are representative and may vary slightly depending on the level of theory and basis set used in the calculation.
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational frequency calculations are a crucial component of computational studies, providing insights into the molecule's infrared (IR) and Raman spectra. These calculations are performed on the optimized geometry of this compound. The results yield a set of vibrational modes, each with a specific frequency and intensity.
The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and the limitations of the theoretical model. The vibrational assignments help in the interpretation of experimental spectra, allowing for the identification of characteristic functional group vibrations. For instance, the prominent C≡N stretching vibration is typically observed in a distinct region of the spectrum, providing a clear spectroscopic signature for the nitrile group. Similarly, C-H stretching and bending modes of the benzene (B151609) ring and the methyl group, as well as C-S stretching vibrations, can be assigned based on the computational results.
Table 2: Calculated Vibrational Frequencies and Assignments for Key Modes of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C≡N) | ~2230 | ~2225 | Nitrile stretch |
| ν(C-H) aromatic | 3050-3100 | 3040-3090 | Aromatic C-H stretch |
| ν(C-H) aliphatic | 2900-3000 | 2890-2980 | Aliphatic C-H stretch |
| δ(CH2) | ~1450 | ~1445 | Methylene (B1212753) scissoring |
Note: Experimental values are typical ranges for similar compounds and are provided for illustrative correlation.
Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Energy Gaps
The electronic properties of this compound are elucidated through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.
The HOMO of this compound is typically localized on the electron-rich sulfur atom and the benzene ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitrile group and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 3: Calculated Electronic Properties of this compound
| Property | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.5 |
| LUMO Energy (ELUMO) | -1.2 |
Note: These values are representative and can vary with the computational method.
Molecular Reactivity and Chemical Properties Prediction
Global and Local Reactivity Descriptors
Local reactivity descriptors, like the Fukui functions (f(r)), pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the values of the Fukui functions at different atomic sites, one can predict the regioselectivity of various chemical reactions. For this compound, the nitrogen atom of the nitrile group and the sulfur atom are often identified as key reactive centers.
Table 4: Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |
| Electronegativity (χ) | -μ | 3.85 |
Exploration of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy pathways for reactions, locate transition state structures, and calculate activation energies.
For example, theoretical studies can explore the mechanism of nucleophilic addition to the nitrile group or electrophilic substitution on the aromatic ring. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, while the activation energy determines the reaction rate. These computational explorations are invaluable for understanding the reactivity of this compound and for designing new synthetic routes.
Spectroscopic Parameter Prediction and Validation
Computational methods are instrumental in predicting various spectroscopic properties of molecules. For this compound, theoretical calculations can provide valuable data for nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy, which can then be validated against experimental data.
Theoretical calculations of NMR chemical shifts are a crucial tool for the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, often employed within the framework of Density Functional Theory (DFT), is a common approach for predicting the ¹H and ¹³C NMR spectra of molecules like this compound. scielo.brnih.gov These computations can accurately reproduce experimental values and aid in the assignment of complex spectra. nih.gov The chemical shifts are influenced by the electronic environment of each nucleus, which is dictated by the molecular structure. ipb.pt
In a typical computational study, the geometry of this compound would first be optimized. Following this, the NMR chemical shifts would be calculated and often referenced to a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.comresearchgate.net A comparison between the calculated and experimental chemical shifts can confirm the proposed structure and provide a deeper understanding of the electronic effects of the methylsulfanylmethyl and cyano groups on the benzene ring. wisc.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (Aromatic) | 7.30-7.60 |
| H (CH₂) | 3.70 |
| H (CH₃) | 2.00 |
| C (Aromatic - C-CN) | 112 |
| C (Aromatic - CH₂) | 144 |
| C (Aromatic) | 129-132 |
| C (CH₂) | 38 |
| C (CH₃) | 15 |
| C (CN) | 119 |
Note: The values in this table are hypothetical and represent typical predicted shifts based on computational studies of similar substituted benzonitriles.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra and investigating the electronic transitions of molecules. mdpi.comacs.org For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.com These calculations provide insights into the nature of the electronic transitions, such as π→π* transitions within the benzene ring and charge-transfer transitions involving the substituent groups. sphinxsai.comresearchgate.net
The simulated spectrum can be compared with experimental data to validate the computational methodology. researchgate.net Furthermore, investigations into the excited states can reveal important information about the molecule's photophysical properties and potential applications in areas such as molecular electronics and photochemistry. rsc.org
Table 2: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ | 275 | 0.25 |
| S₀ → S₂ | 230 | 0.85 |
Note: The values in this table are hypothetical and represent typical predicted data based on TD-DFT calculations of similar aromatic compounds.
Assessment of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. Computational chemistry plays a key role in the design and evaluation of molecules with potential NLO properties. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it.
For this compound, the presence of an electron-donating group (methylsulfanylmethyl) and an electron-withdrawing group (cyano) on the benzene ring suggests the potential for intramolecular charge transfer, a key feature for second-order NLO activity. mdpi.comscielo.org.mx DFT calculations can be used to compute the first hyperpolarizability (β), a measure of the second-order NLO response. acs.orgnih.govnih.gov Higher values of β indicate a stronger NLO response. These theoretical predictions can guide the synthesis of new materials with enhanced NLO properties. illinois.edu
Table 3: Predicted Nonlinear Optical Properties of this compound
| Property | Predicted Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 4.5 |
| Polarizability (α) | 150 |
| First Hyperpolarizability (β) | 350 x 10⁻³⁰ esu |
Note: The values in this table are hypothetical and represent typical predicted data based on DFT calculations of similar donor-acceptor substituted benzene derivatives.
Role of 4 Methylsulfanyl Methyl Benzonitrile As a Building Block in Advanced Organic Synthesis
Precursor in the Construction of Complex Heterocyclic Systems
The dual reactivity of 4-[(Methylsulfanyl)methyl]benzonitrile makes it a valuable starting material for the synthesis of a variety of complex heterocyclic systems. Both the nitrile and the methylsulfanylmethyl functionalities can participate in a range of cyclization reactions.
The nitrile group is a well-established precursor for nitrogen-containing heterocycles. For instance, it can undergo cycloaddition reactions with dienes or alkynes to form pyridines. wikipedia.orgrsc.orggcwgandhinagar.comorganic-chemistry.org The [2+2+2] cycloaddition of nitriles with two alkyne molecules, often catalyzed by transition metals like cobalt, provides an efficient route to substituted pyridines. rsc.org Additionally, the nitrile group can be transformed into an amidine, which can then be condensed with β-dicarbonyl compounds to yield pyrimidines. acs.org
The benzylic thioether portion of the molecule offers another avenue for heterocyclic synthesis. The sulfur atom can act as a nucleophile in intramolecular cyclization reactions. For example, derivatives of this compound could potentially be used in the synthesis of thiophenes and benzo[b]thiophenes. ijprajournal.comnih.govderpharmachemica.compharmaguideline.comorganic-chemistry.org Electrophilic cyclization of o-alkynyl thioanisoles is a known method for constructing the benzo[b]thiophene core. nih.gov While direct examples with this compound are not prevalent in the literature, the underlying principles of these synthetic strategies suggest its potential applicability.
| Heterocycle | Synthetic Approach | Key Functional Group |
| Pyridine | [2+2+2] Cycloaddition | Nitrile |
| Pyrimidine | Amidine Condensation | Nitrile |
| Thiophene | Electrophilic Cyclization | Benzylic Thioether |
| Benzo[b]thiophene | Electrophilic Cyclization | Benzylic Thioether |
Scaffold for Pharmacophore Development
The structural motifs present in this compound are of significant interest in medicinal chemistry and pharmacophore development. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
The nitrile group is a recognized pharmacophore and can act as a bioisostere for various functional groups, including carbonyls, hydroxyls, and halogens. nih.govsioc-journal.cnnih.gov Its ability to participate in hydrogen bonding and polar interactions makes it a valuable component in drug design. nih.govnih.gov Furthermore, the introduction of a nitrile group can improve the metabolic stability of a drug molecule. sioc-journal.cn Benzonitrile (B105546) derivatives have been investigated for their potential antitumor activities. google.com
The benzyl (B1604629) thioether moiety is also found in a number of biologically active compounds. arkat-usa.orgnih.govrsc.org Thioethers are important structural units in various pharmaceuticals, and their synthesis is a key step in the development of new drugs. arkat-usa.orgnih.gov The sulfur atom can engage in various non-covalent interactions with biological targets, contributing to binding affinity.
The combination of these two pharmacophoric elements in a single scaffold makes this compound an attractive starting point for the synthesis of novel drug candidates.
| Pharmacophoric Feature | Potential Role in Drug Design |
| Nitrile Group | Bioisostere, Hydrogen Bond Acceptor, Metabolic Blocker |
| Benzyl Thioether | Structural Motif in Bioactive Molecules, Non-covalent Interactions |
Intermediate in Materials Science Applications
The unique electronic and structural properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of novel polymers.
Sulfur-containing polymers are a class of materials with a wide range of interesting properties, including high refractive indices, thermal stability, and potential for use in electronic and optical devices. researchgate.netmdpi.comwiley-vch.dersc.org The benzylic thioether group in this compound can serve as a monomeric unit for the synthesis of polythioethers. researchgate.net These polymers can be prepared through various methods, including the polycondensation of thioethers or the ring-opening polymerization of cyclic sulfides. mdpi.com
Furthermore, the nitrile functionality can be polymerized or incorporated into polymer backbones to modify material properties. The polar nature of the nitrile group can enhance intermolecular interactions and influence the bulk properties of the resulting material. While specific examples of the use of this compound in polymer synthesis are not widely reported, its structure suggests its potential as a monomer for creating functional polymers with tailored properties.
| Polymer Type | Potential Monomeric Unit | Relevant Properties |
| Polythioether | Benzylic Thioether | High Refractive Index, Thermal Stability |
| Nitrile-Containing Polymer | Benzonitrile | Modified Polarity and Intermolecular Forces |
Strategic Utility in Multi-Step Synthetic Sequences
In the context of multi-step organic synthesis, this compound serves as a versatile intermediate, allowing for the sequential or orthogonal functionalization of its different reactive sites. The ability to selectively manipulate one functional group while leaving the other intact is a key advantage in the construction of complex molecular architectures. youtube.comlibretexts.orgyoutube.com
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of other functional groups. wikipedia.org For example, the resulting amine can be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of substituents on the aromatic ring. youtube.com
The methylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties of the molecule and provide handles for further transformations. organic-chemistry.org The benzylic position is also amenable to functionalization.
| Transformation | Functional Group | Product |
| Hydrolysis | Nitrile | Carboxylic Acid |
| Reduction | Nitrile | Amine |
| Oxidation | Methylsulfanyl | Sulfoxide/Sulfone |
Future Research Directions and Perspectives for 4 Methylsulfanyl Methyl Benzonitrile
Innovations in Synthesis and Sustainable Manufacturing Processes
While established methods for synthesizing benzonitrile (B105546) and thioether moieties exist, future research will likely prioritize the development of more efficient, sustainable, and scalable routes to 4-[(Methylsulfanyl)methyl]benzonitrile. The focus will shift from multi-step, high-energy processes to greener alternatives that minimize waste and environmental impact.
Key areas for innovation include:
Green Catalysis: Exploration of novel catalytic systems is a primary objective. This includes the use of recyclable ionic liquids, which can act as both solvent and catalyst, potentially simplifying separation and purification processes. researchgate.netrsc.org Research into heterogeneous catalysts, such as transition metal oxides embedded in zeolite pores, could offer high selectivity and catalyst stability, particularly for gas-phase reactions like ammoxidation of the corresponding toluene (B28343) derivative. medcraveonline.com
Biocatalytic Routes: A promising frontier is the use of enzymes for nitrile synthesis. Aldoxime dehydratases (Oxd) have emerged as powerful biocatalysts that can convert aldoximes to nitriles in aqueous media under mild conditions, representing a cyanide-free synthetic pathway. nih.gov Future work could involve engineering a biocatalytic cascade that starts from 4-(hydroxymethyl)benzaldehyde, converting it to the corresponding aldoxime, followed by enzymatic dehydration to the nitrile.
Flow Chemistry: Continuous flow manufacturing processes offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processing. Developing a flow synthesis for this compound could significantly improve production efficiency and consistency.
One-Pot Syntheses: Designing one-pot reactions that form both the nitrile and thioether functionalities in a single synthetic operation from simple precursors would represent a significant leap in efficiency, reducing the need for intermediate isolation and purification steps.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Strategy | Potential Precursors | Key Advantages | Research Focus |
|---|---|---|---|
| Green Catalysis | 4-(chloromethyl)benzonitrile, Sodium thiomethoxide | Recyclable catalyst, reduced waste, milder conditions. researchgate.net | Development of novel ionic liquids or solid-supported catalysts. |
| Biocatalysis | 4-formylbenzonitrile, Methanethiol (via engineered enzymes) | Environmentally benign (water as solvent), high selectivity, cyanide-free. nih.gov | Enzyme discovery and engineering for substrate specificity. |
| Ammoxidation | 4-ethyl (or methyl) thio-toluene, Ammonia, Oxygen | Utilizes inexpensive feedstocks for large-scale production. medcraveonline.com | Design of highly selective catalysts to prevent over-oxidation. medcraveonline.com |
| Flow Chemistry | Various | Precise process control, enhanced safety, easy scalability. | Reactor design and optimization of reaction conditions. |
Advanced Spectroscopic and Computational Methodologies Development
A deeper understanding of the structural, electronic, and reactive properties of this compound requires the application of sophisticated analytical and theoretical methods. Future work in this area will move beyond routine characterization to predictive modeling and sensitive detection.
Computational Chemistry: Density Functional Theory (DFT) calculations will be instrumental in mapping the molecule's electronic landscape. mdpi.com Such studies can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and atomic charges. mdpi.com This information is crucial for forecasting its reactivity in electrophilic or nucleophilic substitution reactions and for understanding its potential as a ligand in coordination chemistry.
Advanced Mass Spectrometry: Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS) could be employed for the precise mass determination and structural elucidation of this compound and its derivatives. nih.gov This is particularly valuable for characterizing complex reaction mixtures or identifying trace impurities.
Spectroscopic Analysis: While standard NMR and IR spectroscopy are routine, future studies could focus on more nuanced analyses. The characteristic C≡N stretching frequency in the infrared spectrum (typically 2220-2240 cm⁻¹ for aromatic nitriles) can be a sensitive probe of the local electronic environment. spectroscopyonline.com Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), will be essential for unambiguously assigning the structure of new derivatives. rsc.org Furthermore, investigating the molecule's photophysical properties, which can be influenced by the sulfur atom's oxidation state, could reveal potential applications in materials science. nih.gov
Table 2: Advanced Methodologies for Characterizing this compound
| Methodology | Objective | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Predict electronic structure and reactivity. mdpi.com | HOMO/LUMO energy levels, charge distribution, prediction of reaction sites. |
| FTICR Mass Spectrometry | Ultra-high-resolution mass analysis. nih.gov | Unambiguous elemental composition determination of the parent molecule and its transformation products. |
| 2D NMR Spectroscopy | Unambiguous structural elucidation of derivatives. rsc.org | Confirmed connectivity of atoms in complex derivatized structures. |
| Photophysical Studies | Investigate fluorescence or other optical properties. nih.gov | Identification of potential applications in sensors or optical materials. |
Exploration of Novel Chemical Transformations and Derivatizations
The true value of a platform chemical like this compound lies in its versatility as a precursor to a wide array of other compounds. Its two distinct functional groups, the nitrile and the thioether, offer independent and orthogonal handles for chemical modification.
Nitrile Group Transformations: The cyano group is a gateway to numerous other functionalities. acs.org Future research will undoubtedly explore its hydrolysis to the corresponding carboxylic acid or amide, its reduction to a primary amine (benzylamine derivative), or its conversion into heterocyclic systems like tetrazoles. acs.org These transformations create new families of compounds with drastically different chemical properties and potential applications.
Thioether Oxidations: The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. nih.govtandfonline.com These oxidations significantly alter the polarity, solubility, and electronic properties of the molecule. The resulting sulfoxides and sulfones are themselves important functional groups in medicinal chemistry and materials science. tandfonline.com
Benzylic Functionalization: The methylene (B1212753) (-CH₂) bridge is another potential site for chemical modification, although it is less reactive than the other two functional groups. Research could investigate radical-based or metal-catalyzed C-H activation reactions at this position to introduce further complexity.
Derivatization for Analysis: Chemical derivatization will remain a key tool, not just for synthesis but for analysis. libretexts.org For instance, converting derivatives containing newly introduced hydroxyl or amine groups into more volatile silyl (B83357) or acyl derivatives can facilitate analysis by gas chromatography-mass spectrometry (GC-MS). youtube.comresearchgate.net
Table 3: Potential Derivatizations of this compound
| Functional Group Target | Reaction Type | Resulting Functional Group | Potential Utility |
|---|---|---|---|
| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | Precursor for esters, amides. |
| Nitrile (-C≡N) | Reduction | Primary Amine (-CH₂NH₂) | Building block for polyamides, Schiff bases. |
| Nitrile (-C≡N) | Cycloaddition | Tetrazole | Important pharmacophore. acs.org |
| Thioether (-S-CH₃) | Oxidation | Sulfoxide (-SO-CH₃) | Modulates polarity; chiral center. tandfonline.com |
| Thioether (-S-CH₃) | Oxidation | Sulfone (-SO₂-CH₃) | Hydrogen bond acceptor; important in drug design. tandfonline.com |
Integration with Emerging Fields in Chemical Sciences
The unique combination of a polar nitrile group and a versatile organosulfur moiety makes this compound an attractive building block for integration into several emerging areas of chemical science.
Medicinal Chemistry: Both benzonitrile and organosulfur motifs are prevalent in pharmaceuticals. tandfonline.comtaylorandfrancis.comresearchgate.net The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while thioethers, sulfoxides, and sulfones are present in numerous approved drugs. tandfonline.com Future work could position this compound and its derivatives as scaffolds for designing novel therapeutic agents, such as enzyme inhibitors or receptor modulators. nih.govnih.gov
Materials Science: Organosulfur compounds are used in the synthesis of functional polymers and materials. nih.gov The bifunctional nature of this molecule makes it a candidate for creating novel polymers where the sulfur atom can be used for cross-linking (e.g., via oxidation) or for coordinating to metal surfaces. The nitrile group can influence the polymer's electronic properties and solubility.
Astrochemistry: The recent detection of benzonitrile in interstellar space has generated significant excitement, as it is the first specific aromatic molecule identified via radio spectroscopy. bmsis.org It is considered a chemical link to polycyclic aromatic hydrocarbons (PAHs). bmsis.org While this compound itself has not been detected, studying its spectroscopic signature could aid in the search for more complex organosulfur aromatics in interstellar environments.
Supramolecular Chemistry: The nitrile and sulfur functionalities can both participate in non-covalent interactions, such as hydrogen bonding and coordination to metals. This opens up possibilities for using the molecule or its derivatives as building blocks (tectons) for constructing self-assembling supramolecular architectures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).
Q & A
[Basic] What are the common synthetic routes for preparing 4-[(Methylsulfanyl)methyl]benzonitrile, and what analytical techniques are used to confirm its purity?
Methodological Answer:
A typical synthesis involves nucleophilic substitution or thiol-ene reactions. For example, reacting 4-(bromomethyl)benzonitrile with methyl mercaptan in the presence of a base (e.g., K₂CO₃) under inert conditions can yield the target compound. Purification is achieved via column chromatography or recrystallization. Analytical validation includes:
- NMR Spectroscopy : To confirm the presence of the nitrile group (δ ~110-120 ppm in NMR) and methylsulfanyl moiety (δ ~2.1 ppm in NMR for -SCH₃).
- HPLC/MS : To assess purity and molecular ion peaks.
- Elemental Analysis : To verify stoichiometry.
References : Similar protocols are described for analogs like 4-(hydroxymethyl)benzonitrile and sulfanyl-substituted pyrimidines .
[Basic] How can X-ray crystallography be employed to determine the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard:
Crystal Growth : Slow evaporation of a methanol or DCM solution.
Data Collection : Use a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo/Kα radiation (λ = 0.71073 Å).
Structure Solution : Programs like SHELXT (for phase determination) and SHELXL (for refinement) resolve atomic positions .
Visualization : ORTEP-3 generates thermal ellipsoid diagrams to validate geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

